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Compound of Interest

Compound Name: 3-Iodo-4-isopropoxybenzoic acid

Cat. No.: B3030023 Get Quote

3-Iodo-4-isopropoxybenzoic acid is a highly versatile synthetic intermediate whose value in medicinal chemistry is derived from its unique combina

of three distinct functional groups on a stable benzene ring. The strategic placement of the iodo, isopropoxy, and carboxylic acid moieties provides

chemists with orthogonal chemical handles, enabling a broad range of synthetic transformations. This allows for the systematic and efficient construct

of complex molecular architectures, making it a prized building block in the drug discovery process.

The core utility of this reagent can be understood by examining its constituent parts:

The Iodine Atom: Positioned at the 3-position, the iodine atom is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling

reactions.[1] Its high reactivity, particularly in palladium-catalyzed processes like Suzuki, Heck, and Sonogashira couplings, allows for the reliable

formation of new carbon-carbon and carbon-heteroatom bonds.[1] This is the primary site for introducing molecular diversity.

The Isopropoxy Group: Located at the 4-position, this bulky ether group serves multiple functions. It modulates the molecule's lipophilicity, which ca

be critical for optimizing a drug candidate's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[1] Furthermore, its st

bulk can influence the conformation of the final molecule, potentially enhancing its binding affinity to a biological target.[1]

The Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry. It can be readily converted into a wide array of other functional

groups, most notably amides, which are prevalent in many active pharmaceutical ingredients (APIs). It also provides a site for salt formation, which

can be used to improve the solubility and handling of drug candidates.

This guide provides detailed application notes on the strategic use of 3-Iodo-4-isopropoxybenzoic acid, complete with field-proven protocols for its

most common and impactful synthetic transformations.

Physicochemical and Safety Data
Before undertaking any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.

Table 1: Physicochemical Properties of 3-Iodo-4-isopropoxybenzoic acid

Property Value Reference

CAS Number 856167-47-0 [2]

Molecular Formula C₁₀H₁₁IO₃ [2]

Molecular Weight 306.1 g/mol [2]

Boiling Point 372.6 °C at 760 mmHg [2]

Density 1.687 g/cm³ [2]

Appearance White to off-white solid

Storage 2-8°C, keep dry and sealed [2]

Safety and Handling Precautions
3-Iodo-4-isopropoxybenzoic acid is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[3] Handle in a well-

ventilated area or chemical fume hood to avoid breathing dust.

First Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medic

attention.[3]

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][4]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Application: A Scaffold for Library Synthesis in SAR Studies
One of the most powerful applications of 3-Iodo-4-isopropoxybenzoic acid is as a foundational scaffold for building libraries of related compounds f

Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery where the modification of a lead compound's structure is

correlated with changes in its biological activity to identify the key chemical features responsible for its therapeutic effects.[5][6][7]

The orthogonal reactivity of the iodo and carboxylic acid groups allows for a two-dimensional exploration of chemical space from a single, common

intermediate.

Caption: SAR strategy using the core scaffold.

This divergent approach allows for the rapid generation of dozens or hundreds of unique analogues, which can then be screened for biological activity

The results help build a comprehensive picture of the pharmacophore, guiding the design of more potent and selective drug candidates.

Experimental Protocols
The following protocols are generalized, field-proven methods. Researchers should optimize conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 3-Iodo-4-isopropoxybenzoic acid with a generic arylboronic acid. The C-I bond is highly reactive towards oxida

addition to the palladium(0) catalyst, making this transformation efficient.[8][9][10]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the carbon-iodine bond; (2)

Transmetalation where the organic group from the base-activated boronic acid is transferred to the palladium(II) complex; and (3) Reductive Eliminati

of the final coupled product, regenerating the Pd(0) catalyst.[10][11]

Caption: General workflow for Suzuki coupling.

Materials:

3-Iodo-4-isopropoxybenzoic acid (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

Ligand (if required, e.g., SPhos, XPhos)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Standard laboratory glassware (Schlenk flask, condenser) and inert atmosphere setup

Procedure:

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4-isopropoxybenzoic acid, the arylboronic acid, the

palladium catalyst, and the base.[11]

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free

environment.[10]

Solvent Addition: Using a syringe, add the degassed solvent system to the flask. A common mixture is 1,4-dioxane and water (4:1 v/v).[11]

Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring

[11]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24

hours).[10][12]

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the

layers, and extract the aqueous phase with ethyl acetate (2-3 times).[8]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[9][10]

Table 2: Representative Suzuki Coupling Conditions

Catalyst (mol%) Base (equiv) Solvent System Temp (°C)

Pd(PPh₃)₄ (2-5%) K₂CO₃ (2.5) Toluene/EtOH/H₂O 80-90

Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100

PdCl₂(dppf) (3%) Cs₂CO₃ (2.5) DME/H₂O 90

Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol describes a robust method for forming an amide bond between the carboxylic acid of 3-Iodo-4-isopropoxybenzoic acid and a primary 

secondary amine. It uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and an additive like hydroxybenzotriazole (HOB

to improve efficiency and minimize side reactions.[13]

Reaction Principle: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can t

react directly with the amine. However, it is also susceptible to rearrangement into a stable N-acylurea byproduct. The additive (HOBt) intercepts the O

acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.[13]

Caption: General workflow for EDC/HOBt amide coupling.

Materials:

3-Iodo-4-isopropoxybenzoic acid (1.0 equiv)

Primary or secondary amine (1.1-1.2 equiv)

EDC·HCl (1.2 equiv)

HOBt (1.2 equiv)
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Base (e.g., DIPEA, Et₃N) (2.5 equiv)

Anhydrous solvent (e.g., DCM, DMF)

Standard laboratory glassware and inert atmosphere setup

Procedure:

Preparation: In a dry flask under an inert atmosphere, dissolve 3-Iodo-4-isopropoxybenzoic acid, the amine, and HOBt in anhydrous DCM or DM

[13]

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Reagent Addition: Add the base (e.g., DIPEA) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl.[13]

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography or recrystallization.

Table 3: Common Amide Coupling Reagents & Additives

Coupling Agent Additive Base Typical Solvent

EDC HOBt, HOAt DIPEA, Et₃N DCM, DMF

HATU - DIPEA, 2,6-Lutidine DMF, NMP

PyBOP - DIPEA DMF, CH₂Cl₂

Acyl Fluoride - DIPEA DCM, THF

Note: For sterically hindered or electron-deficient amines, stronger coupling agents like HATU or conversion to an acyl fluoride may be necessary to

achieve good yields.[14]

Conclusion
3-Iodo-4-isopropoxybenzoic acid represents a quintessential example of a modern synthetic building block, engineered for versatility and efficiency

well-defined reactive sites provide medicinal chemists with reliable and strategic pathways for diversification. By leveraging robust protocols for cross-

coupling and amidation, researchers can rapidly generate focused libraries of novel compounds, accelerating the iterative cycle of design, synthesis, 

testing that is central to the discovery of new therapeutics. The judicious use of this and similar scaffolds is indispensable in the ongoing quest for

innovative medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]
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